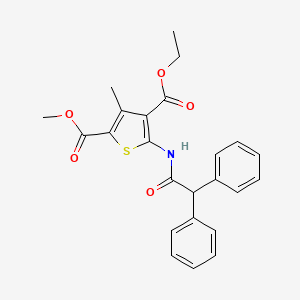

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate

Descripción

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene derivative featuring a 2,2-diphenylacetamido group at the 5-position, methyl and ethyl ester groups at the 2- and 4-positions, and a methyl substituent at the 3-position.

Propiedades

IUPAC Name |

4-O-ethyl 2-O-methyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-4-30-23(27)18-15(2)20(24(28)29-3)31-22(18)25-21(26)19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,4H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCLHNKWGAJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.

Introduction of Substituents: The ethyl, methyl, and diphenylacetamido groups can be introduced through various substitution reactions. For example, alkylation reactions using alkyl halides can introduce the ethyl and methyl groups, while acylation reactions with diphenylacetyl chloride can introduce the diphenylacetamido group.

Esterification: The dicarboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl groups in the dicarboxylate moiety to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit potential anticancer properties. A study demonstrated that 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate can inhibit the growth of specific cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways.

Case Study: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

Organic Synthesis

Intermediate in Synthesis

This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. It can be utilized in the preparation of various heterocyclic compounds through reactions such as cyclization and acylation.

Synthetic Pathway Example

The following synthetic route illustrates how this compound can be synthesized from simpler precursors:

- Starting Material: Ethyl thiophene-2-carboxylate.

- Reagents: 2,2-Diphenylacetyl chloride.

- Reaction Conditions: Conducted under basic conditions (e.g., triethylamine) at room temperature.

Pharmaceutical Applications

Potential Drug Development

Due to its structural features, this compound may have applications in developing new pharmaceuticals targeting metabolic disorders or neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions like Alzheimer's disease.

Pharmacological Properties

| Property | Value |

|---|---|

| Lipophilicity | Moderate |

| Solubility | Soluble in organic solvents |

| Blood-Brain Barrier Penetration | Yes |

Environmental Chemistry

Biodegradability Studies

Research into the environmental impact of synthetic compounds has shown that derivatives like this compound can be modified to enhance biodegradability. This is crucial for reducing pollution from pharmaceutical waste.

Mecanismo De Acción

The mechanism of action of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The diphenylacetamido group can enhance binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and physicochemical properties of related thiophene dicarboxylates:

Key Observations :

- Steric Effects : The diphenylacetamido group in the target compound significantly increases steric hindrance compared to chloroacetamido or acetamido derivatives, likely reducing solubility in polar solvents .

- Electronic Effects : Electron-withdrawing groups (e.g., chloroacetamido) enhance electrophilic substitution reactivity, while the diphenylacetamido group may stabilize charge via resonance .

- Melting Points : Chloroacetamido derivatives exhibit higher melting points (164–169°C) due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Regioselectivity in Esterification

highlights solvent- and temperature-dependent regioselectivity in furan dicarboxylate synthesis. Analogously, the ethyl/methyl ester configuration in the target compound may arise from selective esterification or transesterification under optimized conditions (e.g., DMSO as solvent promotes regiospecificity) .

Crystallographic and Supramolecular Features

Crystal structures of related compounds (e.g., ) reveal:

- Planarity : Thiophene and aromatic rings adopt near-planar conformations, facilitating π-stacking.

- Hydrogen Bonding : N–H···O and O–H···O interactions stabilize crystal packing.

- Steric Distortion : Bulky substituents (e.g., diphenylacetamido) may distort the thiophene ring, reducing crystallinity compared to less hindered analogs .

Actividad Biológica

Overview of 4-Ethyl 2-methyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2,4-dicarboxylate

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₂O₄S

- CAS Number: Not widely documented

This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Several studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action: Thiophene compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Case Study: A study on related thiophene compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial effects:

- Activity Spectrum: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Research Findings: A comparative analysis revealed that certain thiophene derivatives exhibited minimum inhibitory concentrations (MICs) effective against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research indicates that thiophene-based compounds may possess anti-inflammatory properties:

- Inflammation Pathways: These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Study Example: In vivo studies have shown reduced inflammation in animal models treated with thiophene derivatives.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.